molecular formula C18H17Cl2NO2 B3657083 N-(3,4-dichlorophenyl)-4-phenyloxane-4-carboxamide

N-(3,4-dichlorophenyl)-4-phenyloxane-4-carboxamide

Cat. No.: B3657083
M. Wt: 350.2 g/mol
InChI Key: IFTVOZLZJVAPTN-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-phenyloxane-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a dichlorophenyl group, a phenyloxane ring, and a carboxamide functional group, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-phenyloxane-4-carboxamide typically involves the reaction of 3,4-dichloroaniline with an appropriate oxane derivative under controlled conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amine and carboxylic acid groups. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis, reducing the overall production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled temperatures and pressures to ensure the desired product formation and minimize side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .

Scientific Research Applications

N-(3,4-dichlorophenyl)-4-phenyloxane-4-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell signaling or metabolic pathways, resulting in the disruption of cellular processes and growth inhibition .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(3,4-dichlorophenyl)-4-phenyloxane-4-carboxamide include:

Uniqueness

This compound stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO2/c19-15-7-6-14(12-16(15)20)21-17(22)18(8-10-23-11-9-18)13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTVOZLZJVAPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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